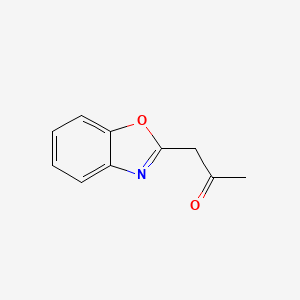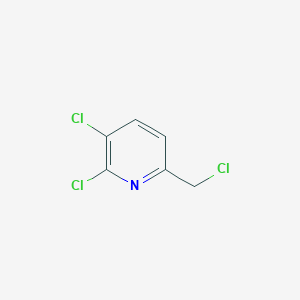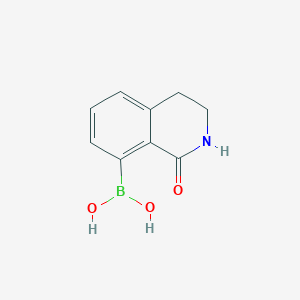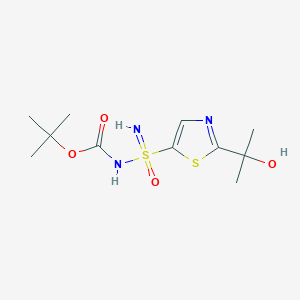
Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate: . This compound features a pyridine ring substituted with a chloro group and a hydroxypropanoate ester group. It is of interest in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the reaction of 3-chloro-2-pyridylamine with ethyl acetoacetate under specific conditions to form the desired ester.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of catalysts and controlled reaction environments to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives may exhibit pharmacological activities that are beneficial for human health.
Industry: In the industry, this compound is utilized in the production of various chemical products, including pesticides and herbicides. Its unique properties make it valuable for developing new formulations and applications.
Mecanismo De Acción
The mechanism by which Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that are beneficial for therapeutic purposes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparación Con Compuestos Similares
Ethyl 3-(2-pyridyl)-3-hydroxypropanoate: Similar structure but lacks the chloro group.
Ethyl 3-(3-bromo-2-pyridyl)-3-hydroxypropanoate: Similar structure but with a bromo group instead of chloro.
Ethyl 3-(3-fluoro-2-pyridyl)-3-hydroxypropanoate: Similar structure but with a fluoro group instead of chloro.
Uniqueness: Ethyl 3-(3-Chloro-2-pyridyl)-3-hydroxypropanoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This chloro group provides distinct chemical properties compared to similar compounds, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
ethyl 3-(3-chloropyridin-2-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5,8,13H,2,6H2,1H3 |
Clave InChI |
DRNZJKMDRNAEQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=CC=N1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)

![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
